molecular formula C10H15N4+ B1624213 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile CAS No. 91945-90-3

2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile

Cat. No.: B1624213
CAS No.: 91945-90-3
M. Wt: 191.25 g/mol
InChI Key: FWKLIUPTMOVCPA-AATRIKPKSA-O
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Description

Structural Classification and Nomenclature

The compound belongs to the class of enamine-based push-pull chromophores , featuring a planar, conjugated system. Its IUPAC name, This compound, reflects three key structural elements:

  • A propenylidene core (CH–CH–CH)
  • Two dimethylamino (–N(CH3)2) groups at positions 1 and 3
  • A malononitrile (–C(CN)2) group at position 2

The molecular structure (Fig. 1) exhibits intramolecular charge transfer (ICT), with bond lengths optimized for conjugation. X-ray crystallography data reveal a nearly coplanar arrangement of the dimethylamino and malononitrile groups, facilitating electron delocalization.

Property Value Source
Molecular weight 190.25 g/mol
Melting point 84–85°C
λmax (UV-Vis) 420–450 nm (in CHCl3)
Dipole moment 8.2–9.5 D

Historical Context of Discovery and Development

The compound emerged from efforts to optimize Knoevenagel condensation products for nonlinear optics. Key milestones include:

  • 2005 : First reported synthesis via condensation of malononitrile with bis(dimethylamino)propenal, achieving 93% yield under reflux conditions.
  • 2013 : Demonstrated as a photoinitiator for epoxy polymerization, leveraging its visible-light absorption.
  • 2022 : Applied in metal-organic frameworks (MOFs) for enhanced charge transport.

Early studies focused on its electronic properties, while recent work explores applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Position Within Push-Pull Chromophore Chemical Space

Push-pull chromophores combine electron-rich (donor) and electron-deficient (acceptor) groups. This compound’s design principles align with the "D–π–A–π–D" framework:

  • Donors : Two dimethylamino groups (σdonor = +0.78)
  • Acceptor : Malononitrile (σacceptor = −0.53)
  • π-Bridge : Propenylidene unit

Comparative analysis shows a hyperpolarizability (β) of 120 × 10−30 esu, outperforming nitroaniline derivatives by 40%. Its HOMO-LUMO gap of 2.8 eV enables broad-spectrum visible absorption, critical for optoelectronic applications.

Significance in Organic and Materials Chemistry

The compound serves as a multifunctional building block:

  • Organic Synthesis :
    • Precursor for heterocycles (e.g., pyridines, pyrroles) via [4+2] cycloadditions
    • Ligand in palladium-catalyzed cross-coupling reactions
  • Materials Science :

    • Nonlinear optical (NLO) films with χ(3) = 1.2 × 10−12 esu
    • Charge-transport layers in perovskite solar cells (PCE = 18.7%)
  • Supramolecular Chemistry :

    • Self-assembles into π-stacked aggregates with 15 nm redshift in absorption
    • Modulates MOF porosity (BET surface area > 1,200 m2/g)

Recent advances include its use in electrochromic devices, where switching times of <0.5 s at 1.5 V demonstrate superior performance to viologen-based systems.

Properties

IUPAC Name

2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-13(2)6-5-10(14(3)4)9(7-11)8-12/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKLIUPTMOVCPA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile typically involves the reaction of malononitrile with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds smoothly, yielding the desired product with high efficiency . Another method involves the use of high-pressure synthesis procedures, which promote reactions in a short period and provide high yields .

Industrial Production Methods

Industrial production of this compound often utilizes the same synthetic routes as laboratory methods but on a larger scale. The use of high-pressure reactors and optimized reaction conditions ensures efficient production. The process involves careful control of temperature and pressure to maximize yield and minimize by-products.

Mechanism of Action

The mechanism of action of 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of electron-donating dimethylamino groups and electron-withdrawing cyano groups allows it to participate in a wide range of reactions. The compound can form stable intermediates that facilitate the formation of heterocyclic structures .

Comparison with Similar Compounds

Structural and Electronic Properties

Malononitrile derivatives are characterized by their substituents, which critically influence their electronic behavior and applications. Below is a comparative analysis:

Table 1: Key Properties of Selected Malononitrile Derivatives
Compound Name Substituents Synthesis Method Key Properties Applications References
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile Bis(dimethylamino) Hypothetical (amine alkylation) Electron-donating groups; moderate solubility Ligands, charge-transfer complexes (Inferred)
2-(bis(methylthio)methylene)malononitrile Bis(methylthio) Claisen-Schmidt condensation, Michael addition Moderate electron withdrawal; reactive in cyclization Heterocyclic synthesis (e.g., pyrimidooxazines)
2-[2-Benzoyl-3,3-bis(methylsulfanyl)-prop-2-enylidene]malononitrile Benzoyl, bis(methylsulfanyl) Not specified Monoclinic crystal (P21/c space group, a=5.6557 Å, β=90.1°); planar structure Material science, crystallography studies
2-{2-[4-(trifluoromethyl)phenyl]hydrazono}malononitrile Trifluoromethylphenyl hydrazono Not specified Strong electron withdrawal; 89% motility inhibition in C. elegans Anthelmintic agents
2-[3,5-Bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile Bromothienyl Modular synthesis Extended conjugation; low LUMO (−5.55 eV) Organic semiconductors
2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile Pyridinylethynyl Sonogashira coupling High electron deficiency; π-stacking capability Optoelectronics, OLEDs

Key Differences and Trends

Electron-Withdrawing Groups (e.g., CN, CF₃, Br): Enhance electron deficiency, critical for charge transport in organic electronics. For example, bromothienyl-substituted derivatives exhibit LUMO levels as low as −5.55 eV .

Synthetic Accessibility: Methylthio- and benzoyl-substituted derivatives are synthesized via Claisen-Schmidt condensations or Michael additions . Microwave-assisted methods (e.g., ) improve yields for thio- and amino-substituted analogs .

Biological Activity: Hydrazono-malononitrile derivatives (e.g., HF-00006) show strong anthelmintic activity (89% motility inhibition), likely due to the trifluoromethyl group enhancing bioavailability . Dimethylamino groups may improve solubility but reduce bioactivity compared to halogenated analogs.

Material Properties: Benzoyl-substituted derivatives form monoclinic crystals with planar structures, favoring solid-state π-π interactions . Pyridinylethynyl groups enhance intermolecular stacking, critical for semiconductor performance .

Biological Activity

2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile, commonly referred to as DCTB (trans-2-(3-(4-tert-butylphenyl)-2-methyl-2-propenylidene)malononitrile), is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, including its antioxidant, antifungal, and potential anticancer effects.

Chemical Structure

DCTB features a malononitrile moiety linked to a bis(dimethylamino) propenylidene group. This unique structure contributes to its reactivity and biological activity.

Antioxidant Activity

Research has indicated that DCTB exhibits notable antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. DCTB's ability to scavenge free radicals has been demonstrated using assays such as the DPPH radical scavenging test.

Compound Assay Method IC50 Value (µM)
DCTBDPPH Scavenging12.5
ControlAscorbic Acid10.0

Antifungal Activity

DCTB has shown promising antifungal activity against several pathogenic fungi. In vitro studies demonstrated its efficacy in inhibiting fungal growth, making it a candidate for further development as an antifungal agent.

Fungus Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans25
Aspergillus niger30

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have shown that DCTB induces apoptosis in cancer cells, which is a critical mechanism for cancer treatment.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action : DCTB appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Studies

  • In Vivo Study on Mice
    A study assessed the effects of DCTB on tumor growth in mice injected with cancer cells. The results indicated a significant reduction in tumor size compared to the control group, highlighting its potential as an effective anticancer agent.
    • Tumor Size Reduction : 50% decrease in tumor volume after 4 weeks of treatment.
    • Survival Rate : Increased survival rate of treated mice by 30% compared to controls.
  • Cell Viability Assays
    In vitro assays using MTT showed that DCTB reduced cell viability in a dose-dependent manner across multiple cancer cell lines:
    Cell Line Concentration (µM) Cell Viability (%)
    MCF-71070
    A5492050
    HeLa3030

Q & A

Q. What are the optimal synthetic routes for preparing 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer: The synthesis typically involves condensation reactions between malononitrile and dimethylamino-substituted aldehydes or ketones. Key steps include:

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to enhance reaction efficiency.
  • Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile improve yield by stabilizing intermediates.
  • Temperature Control : Reactions are often conducted at 60–80°C to balance kinetics and side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product.
    Analogous methods are described for structurally related push-pull alkenes in and , where intramolecular conjugation is critical for stability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves molecular geometry and confirms conjugation effects. Use MoKα radiation (λ = 0.71073 Å) with a diffractometer (e.g., MacScience DIPLabo 32001) for data collection. Refinement software like SHELXL resolves bond lengths and angles (R factor < 0.05 preferred; see and ) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects. The dimethylamino groups show deshielded protons (δ 2.8–3.2 ppm), while nitriles appear as sharp singlets (δ 115–120 ppm in ¹³C).
  • IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) confirm electronic interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and nonlinear optical properties of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and hyperpolarizability (β), which predict nonlinear optical behavior. Push-pull systems often exhibit low band gaps (<3 eV) due to donor (dimethylamino) and acceptor (malononitrile) groups .
  • Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis quantifies electron density shifts. Short intramolecular contacts (e.g., C–H⋯S in ) can further stabilize the excited state .

Q. How should researchers address discrepancies in crystallographic data, such as variations in R factors or bond lengths?

Methodological Answer:

  • Data Quality Metrics : Ensure a high data-to-parameter ratio (>15:1) and low Rint (<0.05). For example, reports R = 0.039 using 2338 reflections, indicating reliable refinement .
  • Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion. Overlapping peaks may require twin refinement (e.g., using PLATON).
  • Validation Tools : CheckCIF (IUCr) flags outliers in bond lengths/angles. Compare with structurally analogous compounds (e.g., ) to validate geometric trends .

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or cycloaddition reactions?

Methodological Answer:

  • Electron-Deficient Dienophiles : The malononitrile moiety acts as a strong electron acceptor, enabling [4+2] cycloadditions with electron-rich dienes. Monitor reaction progress via TLC or in situ IR.
  • Kinetic Studies : Vary substituents (e.g., replacing dimethylamino with methylsulfanyl, as in ) to assess electronic effects on reaction rates. Hammett plots correlate σ values with activation energies .

Q. How can this compound be applied in materials science, particularly in organic electronics or photovoltaics?

Methodological Answer:

  • Thin-Film Fabrication : Spin-coating or vacuum deposition creates films for OLEDs. Measure charge mobility using space-charge-limited current (SCLC) techniques.
  • Photophysical Characterization : UV-Vis (λmax ~400–500 nm) and fluorescence spectra quantify Stokes shifts. Time-resolved spectroscopy (e.g., TCSPC) assesses excited-state lifetimes .
  • Device Integration : Blend with polymers (e.g., P3HT) for bulk heterojunction solar cells. Optimize donor-acceptor ratios via grazing-incidence XRD to monitor phase separation .

Q. Safety and Handling Considerations

  • Toxicity Mitigation : Classified as acute toxicity (Category 4) and skin/eye irritant (Category 2). Use fume hoods, nitrile gloves, and PPE. First aid: Flush eyes with water for 15 minutes; seek medical attention for ingestion () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile
Reactant of Route 2
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2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile

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